molecular formula C18H14N2OS2 B2397400 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 867040-84-4

2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2397400
CAS No.: 867040-84-4
M. Wt: 338.44
InChI Key: QKWHCCATWVLEEU-UHFFFAOYSA-N
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Description

2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of 4-methylsulfanylbenzaldehyde with 4-hydroxycoumarin in the presence of a base to form an intermediate. This intermediate is then reacted with guanidine or thiourea under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Derivatives with different substituents replacing the methylsulfanyl group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of a chromeno-pyrimidine core with a thione group and a methylsulfanylphenyl substituent.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c1-23-13-8-6-11(7-9-13)16-19-17-14(18(22)20-16)10-12-4-2-3-5-15(12)21-17/h2-9H,10H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWHCCATWVLEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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